Cas no 1346604-24-7 (7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major))

7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) 化学的及び物理的性質
名前と識別子
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- 7-(1-Methyl-2-hydroxyethyl)guanine-d7(Major)
- 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major)
- 2-Amino-1,7-dihydro-7-(1-methyl-2-hydroxyethyl)-6H-purin-6-one-d7; N7-(1-Methyl-2-hydroxyethyl)guanine-d7;
- 1346604-24-7
- 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major)
- 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major)
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- インチ: 1S/C8H11N5O2/c1-4(2-14)13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15)
- InChIKey: NOXOALKZIYCNRV-UHFFFAOYSA-N
- ほほえんだ: N1C(=O)c2[n](C(CO)C)cnc2N=C1N
計算された属性
- せいみつぶんしりょう: 216.13521183g/mol
- どういたいしつりょう: 216.13521183g/mol
- 同位体原子数: 7
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- 疎水性パラメータ計算基準値(XlogP): -1.5
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M312632-50mg |
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) |
1346604-24-7 | 50mg |
$ 13880.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-487883-5mg |
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major), |
1346604-24-7 | 5mg |
¥72690.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-487883-5 mg |
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major), |
1346604-24-7 | 5mg |
¥72,690.00 | 2023-07-11 | ||
TRC | M312632-5mg |
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) |
1346604-24-7 | 5mg |
$ 5792.00 | 2023-09-07 | ||
TRC | M312632-10mg |
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) |
1346604-24-7 | 10mg |
$ 6992.00 | 2023-09-07 |
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major)に関する追加情報
Introduction to 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) and Its Significance in Modern Research
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) is a meticulously synthesized isotope-labeled compound with the CAS number 1346604-24-7. This compound has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique structural properties and potential applications. The use of deuterium-labeled analogs, such as this one, has become increasingly prevalent in the development of drug candidates and in the study of metabolic pathways. The incorporation of deuterium atoms not only enhances the stability of the molecule but also allows for more precise analytical techniques, making it an invaluable tool for researchers.
The compound's structure, featuring a guanine backbone with a 1-methyl-2-hydroxyethyl side chain, positions it as a promising candidate for various biochemical studies. Guanine is a purine nucleobase that is essential for the formation of DNA and RNA, making this compound relevant in the study of nucleic acid synthesis and degradation. The deuterium labeling, specifically at the 7-position of guanine, provides a means to track the compound's metabolism and interactions within biological systems without interfering with its natural function.
In recent years, there has been a surge in research focused on understanding the mechanisms of drug metabolism and resistance. 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) plays a crucial role in these studies by offering a stable and detectable marker for tracking drug interactions. The deuterium label increases the compound's mass, allowing for easier detection using mass spectrometry techniques. This capability is particularly useful in clinical trials where researchers need to monitor drug efficacy and patient response over time.
Moreover, the compound's unique structure makes it an excellent candidate for studying enzyme kinetics and substrate inhibition. Enzymes such as guanylate kinase and guanylate cyclase are critical in cellular signaling pathways, and understanding their interaction with modified guanine derivatives can lead to the development of new therapeutic strategies. The deuterium label helps in elucidating these interactions by providing a clear distinction between labeled and unlabeled compounds, thus enabling more accurate measurements.
Recent advancements in nuclear magnetic resonance (NMR) spectroscopy have further enhanced the utility of deuterium-labeled compounds like 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major). NMR spectroscopy allows researchers to obtain detailed structural information about molecules without the need for destructive sample preparation. The presence of deuterium atoms provides high-resolution spectra, making it possible to study complex molecular interactions in real-time. This has opened up new avenues for research in drug discovery and development.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in the synthesis of novel therapeutic agents. By modifying the side chain of guanine, researchers can create derivatives with enhanced pharmacological properties. For instance, incorporating hydroxyethyl groups can improve solubility and bioavailability, while maintaining the essential biological activity of guanine-based compounds. These modifications are crucial for developing drugs that are both effective and well-tolerated by patients.
In conclusion, 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) is a versatile and valuable compound that holds significant promise for advancing research in multiple fields. Its unique structural features and deuterium labeling make it an ideal tool for studying nucleic acid metabolism, enzyme kinetics, and drug interactions. As research methodologies continue to evolve, compounds like this will play an increasingly important role in uncovering new therapeutic strategies and improving patient outcomes.
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